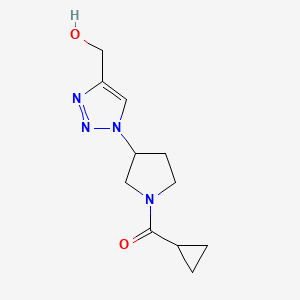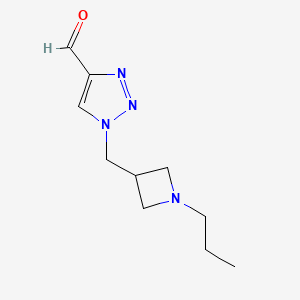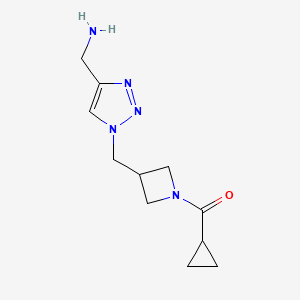![molecular formula C9H11Cl2N3O B1481342 2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one CAS No. 2092231-26-8](/img/structure/B1481342.png)
2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one
Vue d'ensemble
Description
2-Chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one, commonly referred to as 3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one, is an organic compound with a broad range of applications in organic synthesis and scientific research. It is a powerful reagent for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the production of various drugs, including antimalarial drugs, antiviral drugs, and antibiotics. Additionally, it has been found to have a wide range of biochemical and physiological effects on cells, making it a useful tool for scientific research.
Applications De Recherche Scientifique
3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one is widely used in scientific research due to its ability to interact with a variety of biological molecules. It has been used to study the structure and function of proteins, nucleic acids, and enzymes. Additionally, it has been used to study the effects of drugs and other compounds on cells. It has also been used to study the mechanisms of action of various drugs.
Mécanisme D'action
3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one is known to interact with various biological molecules, including proteins, nucleic acids, and enzymes. It is believed to bind to these molecules and alter their structure and/or function. Additionally, it is believed to interact with receptors on the surface of cells and alter the signal transduction pathways that are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one has been found to have a wide range of biochemical and physiological effects on cells. It has been found to inhibit the growth of certain types of cancer cells, as well as the growth of certain types of bacteria and fungi. Additionally, it has been found to have anti-inflammatory and anti-bacterial effects. It has also been found to have a protective effect against oxidative stress and to stimulate the production of certain types of proteins.
Avantages Et Limitations Des Expériences En Laboratoire
3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one is a powerful reagent for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the production of various drugs, including antimalarial drugs, antiviral drugs, and antibiotics. Additionally, it has a wide range of biochemical and physiological effects on cells, making it a useful tool for scientific research. However, it is important to note that the compound is toxic and must be handled with caution. Additionally, it is important to note that the compound is not water-soluble and must be stored in a dry, airtight container.
Orientations Futures
Due to its wide range of applications in organic synthesis and scientific research, 3-Chloro-5,6-dihydroimidazo[1,2-a]pyraz
Propriétés
IUPAC Name |
2-chloro-1-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N3O/c1-6(10)9(15)13-2-3-14-7(11)4-12-8(14)5-13/h4,6H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSUAZDUJRILRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN2C(=NC=C2Cl)C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















